

Spectroscopic Profile of 3-Tolyl Glycidyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *((m-Tolyloxy)methyl)oxirane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-tolyl glycidyl ether (also known as m-cresyl glycidyl ether), a chemical intermediate of interest in various research and development applications. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 3-tolyl glycidyl ether.

Table 1: ^1H NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.18	t	1H	Ar-H
6.78 - 6.71	m	3H	Ar-H
4.18	dd	1H	-OCH ₂ - (glycidyl)
3.95	dd	1H	-OCH ₂ - (glycidyl)
3.33	m	1H	-CH- (glycidyl)
2.88	dd	1H	-CH ₂ - (epoxide)
2.73	dd	1H	-CH ₂ - (epoxide)
2.33	s	3H	Ar-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for 3-Tolyl Glycidyl Ether

Chemical Shift (δ) ppm	Assignment
158.5	Ar-C-O
139.8	Ar-C-CH ₃
129.5	Ar-CH
121.5	Ar-CH
117.0	Ar-CH
112.5	Ar-CH
70.0	-OCH ₂ - (glycidyl)
50.3	-CH- (glycidyl)
44.8	-CH ₂ - (epoxide)
21.6	Ar-CH ₃

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Peak List for 3-Tolyl Glycidyl Ether

Wavenumber (cm^{-1})	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2995 - 2850	Medium	Aliphatic C-H Stretch
1610, 1585, 1490	Strong	Aromatic C=C Bending
1250, 1040	Strong	Aryl-O-C Asymmetric & Symmetric Stretch
915, 840	Strong	Epoxide Ring Vibrations

Sample preparation: Neat, thin film between NaCl plates or using an ATR accessory.

Table 4: Mass Spectrometry Data for 3-Tolyl Glycidyl Ether

m/z	Relative Intensity (%)	Assignment
164	40	$[\text{M}]^+$ (Molecular Ion)
108	100	$[\text{M} - \text{C}_3\text{H}_4\text{O}]^+$ (Base Peak)
107	80	$[\text{M} - \text{C}_3\text{H}_5\text{O}]^+$
91	30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	25	$[\text{C}_6\text{H}_5]^+$

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Approximately 5-25 mg of 3-tolyl glycidyl ether is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1][2] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 3-4 seconds
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Spectral width: 0 to 220 ppm
 - Proton decoupling is applied during acquisition to simplify the spectrum.
- Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental absorptions.[3][4][5][6][7]
- Sample Application: A small drop of neat 3-tolyl glycidyl ether is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3][4]
- Spectrum Acquisition: The sample spectrum is then recorded. For liquid samples, applying pressure is generally not necessary.[4] The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

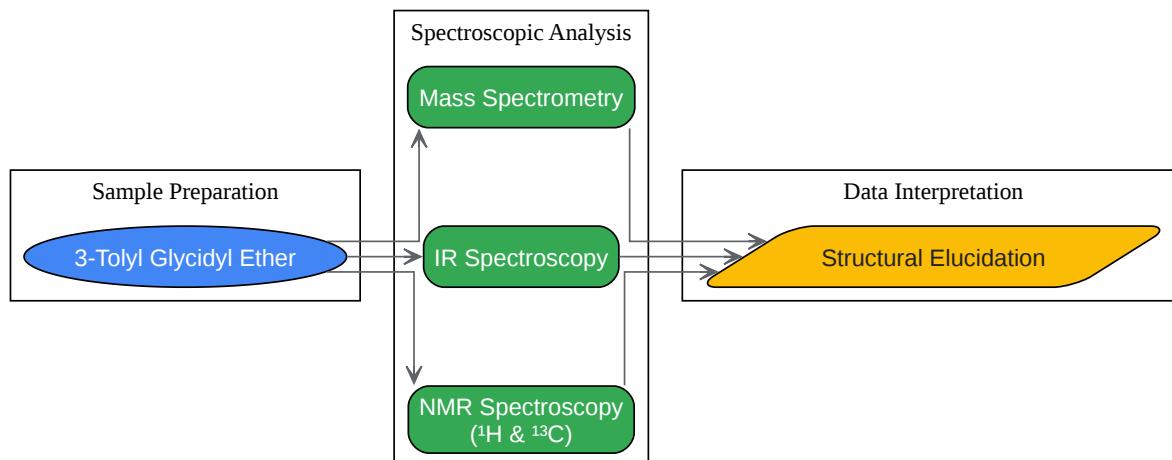
- Sample Introduction: A dilute solution of 3-tolyl glycidyl ether in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.[8]
- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9][10][11] This causes the molecules to ionize, primarily forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, characteristic ions.[9][11]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

[\[11\]](#)

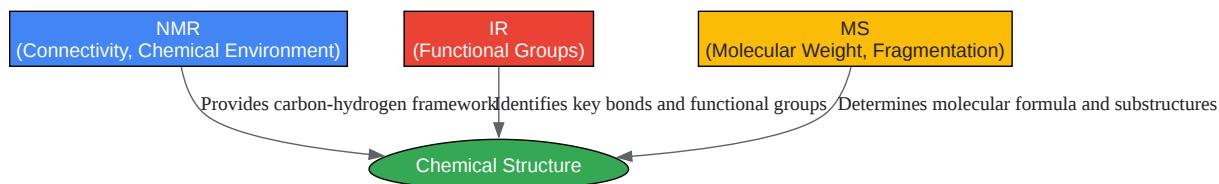
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.[\[12\]](#)

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic techniques in structure elucidation.

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